Benzo[f][1,7]naphthyridin-5-amine
Description
Benzo[f][1,7]naphthyridin-5-amine is a polycyclic aromatic heterocycle characterized by a fused benzene-naphthyridine scaffold with a primary amine group at the C-5 position. Recent synthetic advancements, such as microwave-assisted cascade reactions (Ugi-3CR/intramolecular aza-Diels-Alder cycloaddition followed by aromatization), have enabled the efficient synthesis of C-5-aryl-substituted derivatives . These modifications are critical, as aromatic substituents at C-5 enhance electrostatic interactions (e.g., π-π stacking) with biological targets, improving pharmacological profiles .
Properties
CAS No. |
69164-29-0 |
|---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
benzo[f][1,7]naphthyridin-5-amine |
InChI |
InChI=1S/C12H9N3/c13-12-11-9(5-3-7-14-11)8-4-1-2-6-10(8)15-12/h1-7H,(H2,13,15) |
InChI Key |
LQPYELMNUIINNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Ring Fusion Position : Benzo[f][1,7]naphthyridin-5-amine differs from benzo[b][1,8]naphthyridine derivatives (e.g., AR03) in the orientation of the fused benzene ring, which alters electronic properties and binding interactions .
- Substituent Flexibility : Unlike dinaphtho[1,6]naphthyridines, which require electron-withdrawing groups for stability , this compound tolerates diverse aryl groups at C-5, enhancing drug-like properties .
- Synthetic Efficiency : Microwave-assisted methods (e.g., for pyrazolo[3,4-g][1,8]naphthyridin-5-amine) achieve higher yields and faster reaction times compared to traditional acid-mediated cyclizations .
Table 2: Bioactivity Profiles of Selected Compounds
Key Observations:
- Therapeutic Diversity : Pyrazolo-naphthyridines exhibit potent anticancer activity, while AR03 targets DNA repair pathways, highlighting scaffold-dependent selectivity .
Physicochemical Properties
- Solubility and Stability : Benzo[b][1,8]naphthyridines (e.g., AR03) with methyl substituents show improved lipophilicity but reduced aqueous solubility compared to aryl-substituted benzo[f][1,7]naphthyridines .
- Thermal Stability : Pyrazolo-naphthyridines synthesized via microwave methods exhibit higher purity and melting points (e.g., 160–202°C) due to reduced side reactions .
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